molecular formula C5H10ClF2NO2 B1382649 4-Amino-3-(difluoromethyl)butanoic acid hydrochloride CAS No. 1378736-74-3

4-Amino-3-(difluoromethyl)butanoic acid hydrochloride

Cat. No.: B1382649
CAS No.: 1378736-74-3
M. Wt: 189.59 g/mol
InChI Key: QCDOUPOAESIDOU-UHFFFAOYSA-N
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Description

4-Amino-3-(difluoromethyl)butanoic acid hydrochloride is a fluorinated derivative of 4-aminobutanoic acid (Gamma-Aminobutyric Acid, or GABA), presented as its hydrochloride salt for enhanced stability. This specialized compound is designed for research and development use in pharmacology and neuroscience. Its molecular formula is C5H9F2NO2, and it features a difluoromethyl group at the 3-position of the butanoic acid chain, a modification that can significantly alter the molecule's electronic properties, metabolic stability, and binding affinity compared to non-fluorinated analogs . The primary research value of this compound lies in its structural relationship to GABA, the major inhibitory neurotransmitter in the central nervous system. As a GABA analog, it is of significant interest for investigating GABAergic systems . Researchers can utilize this derivative in structure-activity relationship (SAR) studies to explore the pharmacological effects of fluorination on receptor binding, such as interactions with GABA A , GABA B , or novel targets. The incorporation of fluorine atoms is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, bioavailability, and overall metabolic profile, making this chemical a valuable building block for developing new neuroactive molecules . Potential research applications include the synthesis of more complex pharmaceutical intermediates, the development of novel ligands for neurological targets, and the exploration of new treatments for conditions related to GABA system dysfunction. Please note: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(aminomethyl)-4,4-difluorobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO2.ClH/c6-5(7)3(2-8)1-4(9)10;/h3,5H,1-2,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDOUPOAESIDOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN)C(F)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylation reagents under specific reaction conditions to achieve the desired product . The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of 4-Amino-3-(difluoromethyl)butanoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(difluoromethyl)butanoic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.
  • Reagent in Chemical Reactions : It is utilized as a reagent in diverse chemical reactions, facilitating the formation of new compounds with desired properties.

Biology

  • Biological Activity : Research indicates that 4-Amino-3-(difluoromethyl)butanoic acid hydrochloride interacts with biological molecules, potentially modulating enzyme activity and influencing metabolic pathways.
  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentration (MIC) values have been reported between 6 to 12.5 µg/mL against various bacterial strains.
  • Anticancer Potential : In vitro studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines, indicating its potential as a chemotherapeutic agent. Specific concentrations have led to significant reductions in cell viability.

Medicine

  • Therapeutic Applications : Ongoing research is exploring the therapeutic potential of this compound as a precursor for drug development. Its unique chemical structure may enhance the efficacy of pharmaceutical formulations targeting specific biological pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of amino acid derivatives similar to 4-Amino-3-(difluoromethyl)butanoic acid. The results indicated enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 9 to 20 mm, demonstrating its potential use in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, the compound was tested against several cancer cell lines. The findings revealed that certain concentrations led to significant reductions in cell viability, suggesting its potential role in cancer therapy.

Summary of Applications

Application AreaDescription
ChemistryBuilding block for complex organic synthesis; reagent in chemical reactions
BiologyInteracts with biological molecules; exhibits antimicrobial and anticancer properties
MedicineExplored for therapeutic applications; potential precursor for drug development

Mechanism of Action

The mechanism of action of 4-Amino-3-(difluoromethyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1378736-74-3
  • Molecular Formula: C₅H₁₀ClF₂NO₂
  • Molecular Weight : 189.59 g/mol
  • Structure: A butanoic acid backbone with an amino group at position 4, a difluoromethyl (–CF₂H) substituent at position 3, and a hydrochloride salt.

Key Features :

  • The difluoromethyl group introduces electronegativity and moderate lipophilicity, balancing solubility and membrane permeability.
  • The hydrochloride salt enhances crystallinity and aqueous solubility compared to the free acid form.

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 significantly impacts physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties
4-Amino-3-(difluoromethyl)butanoic acid HCl –CF₂H C₅H₁₀ClF₂NO₂ 189.59 Moderate lipophilicity; enhanced metabolic stability due to C–F bonds
(R)-4-Amino-3-phenylbutyric acid HCl –C₆H₅ (phenyl) C₁₀H₁₄ClNO₂ 215.67 Higher lipophilicity; potential for π-π stacking interactions in target binding
4-Amino-3-(4-fluorophenyl)butanoic acid HCl –C₆H₄F (4-fluorophenyl) C₁₀H₁₂ClFNO₂ 233.67 Improved solubility vs. phenyl analog; fluorine enhances bioavailability
(S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid HCl –C₆H₃(CF₃) (trifluoromethylphenyl) C₁₁H₁₂ClF₃NO₂ 247.21 High electronegativity; increased metabolic resistance

Impact of Fluorination Patterns

Fluorine substituents influence electronic, steric, and pharmacokinetic profiles:

  • Difluoromethyl (–CF₂H): Less electron-withdrawing than trifluoromethyl (–CF₃) but more than monofluoromethyl (–CH₂F). Balances solubility (logP ~1.2 estimated) and membrane permeability .
  • 4-Fluorophenyl: Enhances solubility compared to non-fluorinated phenyl analogs (e.g., 4-Amino-3-phenylbutyric acid HCl) due to polar C–F bonds .
  • Trifluoromethyl (–CF₃): Strongly electron-withdrawing, reducing basicity of the amino group (pKa shift) and improving metabolic stability .

Solubility and Stability

Compound Aqueous Solubility Stability
4-Amino-3-(difluoromethyl)butanoic acid HCl Moderate (hydrochloride salt enhances solubility) Stable under refrigeration
4-Amino-3-(4-chlorophenyl)butanoic acid Low (free acid form) pH-dependent; degrades at high temperatures
(R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid HCl High (salt form + fluorine) Enhanced shelf life due to C–F bonds

Biological Activity

4-Amino-3-(difluoromethyl)butanoic acid hydrochloride is a synthetic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of a difluoromethyl group, enhances its interaction with biological targets, making it a subject of interest in pharmacological research. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5_5H10_{10}ClF2_2NO2_2
  • IUPAC Name : 3-(aminomethyl)-4,4-difluorobutanoic acid; hydrochloride
  • CAS Number : 1378736-74-3

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It is hypothesized that the compound can modulate enzyme activity by binding to active sites or altering conformational states, thereby influencing metabolic pathways.

Biological Activities

  • Antimicrobial Activity :
    • Research indicates that derivatives of amino acids similar to 4-Amino-3-(difluoromethyl)butanoic acid exhibit varying degrees of antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, studies have shown that compounds containing similar functional groups can inhibit bacterial growth with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .
  • Anticancer Properties :
    • The compound has been investigated for its potential anticancer effects. In vitro studies demonstrate that it may inhibit cell proliferation in certain cancer cell lines, possibly through mechanisms involving apoptosis induction or cell cycle arrest.
  • Neuroprotective Effects :
    • There is emerging evidence suggesting that the compound may have neuroprotective properties, potentially acting as an acetylcholinesterase (AChE) inhibitor. This activity could position it as a candidate for treating neurodegenerative diseases such as Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various amino acid derivatives, including those structurally related to 4-Amino-3-(difluoromethyl)butanoic acid. The results indicated enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 9 to 20 mm .

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against several cancer cell lines. The findings revealed that specific concentrations led to significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent.

Comparison with Related Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, anticancer
4-Amino-3-chloro-5-methoxybenzoateStructureAntimicrobial, anticancer
γ-Aminobutyric acid derivativesStructureNeuroprotective

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-amino-3-(difluoromethyl)butanoic acid hydrochloride, and how can purity be verified?

  • Synthesis : The compound can be synthesized via multi-step organic reactions, including fluorination and subsequent hydrochlorination. The presence of the difluoromethyl group requires controlled fluorinating agents to avoid over-substitution. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize by-products like dehalogenated intermediates .
  • Purity Verification : Use reversed-phase HPLC with UV detection (λ = 210–230 nm) and a C18 column. Compare retention times with reference standards. Mass spectrometry (ESI-MS) can confirm molecular weight (C₆H₁₂ClF₂NO₂; MW 203.62) and detect impurities such as unreacted precursors or halogenated side products .

Q. How does the difluoromethyl group influence the compound’s solubility and stability in aqueous buffers?

  • Solubility : The difluoromethyl group increases hydrophobicity compared to non-fluorinated analogs. Solubility in aqueous buffers (e.g., PBS, pH 7.4) can be enhanced using co-solvents like DMSO (≤5% v/v). Conduct solubility assays via gravimetric analysis or UV spectrophotometry after centrifugation to remove undissolved particles .
  • Stability : Fluorine’s electron-withdrawing effect stabilizes the molecule against enzymatic degradation. Perform stability studies in simulated physiological conditions (37°C, pH 7.4) over 24–72 hours, monitoring degradation via HPLC. The hydrochloride salt form improves stability in acidic environments .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric impurities in this compound?

  • Chiral Resolution : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) in HPLC. Mobile phases with polar organic modifiers (e.g., ethanol/hexane) enhance enantiomer separation. Alternatively, derivatize the compound with a chiral auxiliary (e.g., Mosher’s acid) and analyze via NMR or X-ray crystallography .
  • Stereochemical Impact : Enantiomeric impurities may alter receptor binding affinity. Compare activity of isolated enantiomers in target assays (e.g., GABA receptor binding) to identify pharmacologically active forms .

Q. How can computational modeling predict the compound’s interaction with GABA receptors, given its structural similarity to baclofen?

  • Docking Studies : Use molecular docking software (e.g., AutoDock Vina) with GABA-B receptor crystal structures (PDB ID: 6UO8). The difluoromethyl group may enhance hydrophobic interactions with receptor pockets. Compare binding scores to baclofen (ΔG values) to assess relative affinity .
  • MD Simulations : Perform molecular dynamics simulations (100 ns) to evaluate conformational stability of the receptor-ligand complex. Analyze hydrogen bonding (e.g., between the amino group and Asp129) and fluorine-mediated van der Waals interactions .

Q. What analytical approaches are suitable for detecting degradation products under oxidative stress conditions?

  • Forced Degradation : Expose the compound to 3% H₂O₂ at 40°C for 24 hours. Analyze via LC-MS/MS to identify oxidation products (e.g., hydroxylation at the difluoromethyl group or cleavage of the butanoic acid chain) .
  • Mechanistic Insights : Fluorine’s inductive effects reduce susceptibility to oxidation compared to non-fluorinated analogs. Quantify degradation rates using Arrhenius plots to predict shelf-life under accelerated conditions .

Methodological Notes

  • Contradictions in Evidence : While baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) shares structural similarities, its chlorophenyl group confers distinct physicochemical and receptor-binding properties compared to the difluoromethyl analog. Direct extrapolation of baclofen data requires validation .
  • Fluorine-Specific Considerations : The difluoromethyl group’s stereoelectronic effects (e.g., C-F bond polarization) may alter pKa of the amino group, impacting protonation states in physiological environments. Measure pKa via potentiometric titration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3-(difluoromethyl)butanoic acid hydrochloride
Reactant of Route 2
4-Amino-3-(difluoromethyl)butanoic acid hydrochloride

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